Sanggenol L

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sanggenol L typically involves the extraction from the root bark of Morus alba. The process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating a reliance on natural extraction methods.

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Morus alba. The process involves harvesting the root bark, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Sanggenol L undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .

Applications De Recherche Scientifique

Anticancer Properties

Sanggenol L has been extensively studied for its anticancer effects across various cancer types, including melanoma, ovarian cancer, prostate cancer, and oral squamous cell carcinoma.

Melanoma

Research indicates that this compound promotes apoptotic cell death in melanoma skin cancer cells. In a study involving human and mouse melanoma cell lines (B16, SK-MEL-2, and SK-MEL-28), treatment with this compound resulted in significant inhibition of cell growth and colony formation. The mechanism involved both caspase-dependent and caspase-independent pathways of apoptosis, characterized by increased levels of pro-apoptotic proteins such as Bax and cleaved PARP, while downregulating anti-apoptotic factors like Bcl-2 .

Ovarian Cancer

In ovarian cancer models (A2780, SKOV-3, and OVCAR-3 cell lines), this compound exhibited cytotoxic effects in a concentration-dependent manner. The compound was shown to activate caspases 9 and 3, suppress NF-κB signaling pathways, and reduce the expression of cell cycle regulators such as Cyclin D1. These findings suggest that this compound effectively induces apoptosis in ovarian cancer cells through multiple mechanisms .

Prostate Cancer

This compound has also demonstrated significant effects against human prostate cancer cells (DU145, LNCap, RC-58T, and PC-3). The compound induced apoptosis via both caspase-dependent and independent mechanisms while causing cell cycle arrest through the inhibition of the PI3K/Akt/mTOR signaling pathway. Notably, it was found to be non-toxic to normal prostate epithelial cells .

Oral Squamous Cell Carcinoma

A recent study investigated the chemopreventive effects of this compound against DMBA-induced oral squamous cell carcinoma in hamsters. Results indicated that oral administration of this compound significantly reduced tumor incidence and improved biochemical markers associated with inflammation and apoptosis .

Case Studies

Mécanisme D'action

Sanggenol L exerts its effects through several molecular targets and pathways:

Apoptosis Induction: Activates caspase-dependent and caspase-independent pathways, leading to programmed cell death in cancer cells.

Cell Cycle Arrest: Modulates cell cycle regulators, resulting in the arrest of cancer cell proliferation.

PI3K/Akt/mTOR Signaling Inhibition: Suppresses the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .

Comparaison Avec Des Composés Similaires

Sanggenol L is part of a group of flavonoids found in Morus alba, including:

- Sanggenol A

- Sanggenol Q

- Kuwanon T

- Cyclomorusin

- Sanggenon F

- Sanggenol O

- Sanggenon N

Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. Its ability to induce apoptosis and inhibit key signaling pathways in cancer cells sets it apart from other similar flavonoids .

Activité Biologique

Sanggenol L, a flavonoid derived from the root bark of Morus alba, has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer treatment. This article synthesizes recent research findings regarding the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the induction of apoptosis and modulation of cell cycle progression. The compound has been shown to engage both caspase-dependent and caspase-independent pathways to trigger apoptotic cell death across different cancer types.

- Caspase-Dependent Pathway : This pathway involves the activation of caspases, which are crucial for the execution of apoptosis. Studies indicate that this compound induces the up-regulation of pro-apoptotic proteins such as Bax and cleaved PARP while down-regulating anti-apoptotic proteins like Bcl-2 and procaspases (3, 8, and 9) .

- Caspase-Independent Pathway : this compound also activates apoptosis-inducing factor (AIF) and Endo G, which contribute to DNA fragmentation and cell death independently of caspases .

Effects on Cancer Cell Lines

This compound has been tested against various cancer cell lines, demonstrating significant anti-cancer effects:

-

Prostate Cancer :

- This compound significantly inhibited the growth of human prostate cancer cells (DU145, LNCap, RC-58T, PC-3) in a dose-dependent manner. The compound led to morphological changes indicative of apoptosis and reduced cell viability .

- Mechanistically, it suppressed the PI3K/Akt/mTOR signaling pathway while activating p53, leading to cell cycle arrest and apoptosis .

- Melanoma :

- Oral Squamous Cell Carcinoma (OSCC) :

- Myocardial Injury :

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Case Study 1: Prostate Cancer

In a controlled study using RC-58T human prostate cancer cells treated with varying concentrations of this compound (10–30 µM), researchers observed a significant increase in apoptotic markers after 48 hours. Flow cytometry analysis revealed a substantial rise in Annexin V-positive cells indicative of early apoptosis.

Case Study 2: Melanoma Treatment

A study investigating the effects of this compound on melanoma cells demonstrated that treatment led to a reduction in cell viability by over 50% after 48 hours at concentrations above 20 µM. The study also reported enhanced expression of pro-apoptotic factors following treatment.

Propriétés

IUPAC Name |

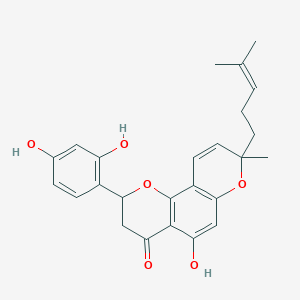

2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-22(31-25)13-20(29)23-19(28)12-21(30-24(17)23)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,21,26-27,29H,4,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDFUBPTGYOGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sanggenol L appears to act through multiple mechanisms. Studies show that it triggers apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting the NF-κB signaling pathway, which is often dysregulated in cancer [, ]. Additionally, this compound inhibits the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival that is frequently overactive in cancer [].

A: this compound has been shown to increase the activity of caspase-9 and caspase-3, which are crucial executioner enzymes in the caspase cascade leading to apoptosis []. Simultaneously, it suppresses the phosphorylation of IκBα and p65, key components of the NF-κB pathway, thereby inhibiting its activity []. This inhibition of NF-κB is significant because this pathway promotes cell survival and proliferation, often contributing to cancer development and resistance to therapy.

A: Research suggests that this compound exhibits cytotoxic and antiproliferative activity against a range of cancer cell lines. In vitro studies have demonstrated its efficacy against ovarian cancer cell lines (A2780, SKOV-3, and OVCAR-3) [], human prostate cancer cells [], and melanoma skin cancer cells [].

A: Yes, a study utilizing a hamster model of 7,12-dimethylbenz(a)anthracene (DMBA)-induced buccal pouch carcinogenesis demonstrated that oral administration of this compound (10 mg/kg body weight) significantly reduced tumor incidence []. The study also showed that this compound improved biochemical parameters, inhibited inflammatory markers (TNF-α, NF-κB, COX-2, iNOS), and induced apoptosis in the treated hamsters [].

A: Yes, this compound is a prenylated flavanone with the molecular formula C33H38O6 []. Its structure has been elucidated through spectroscopic methods including IR, UV, and NMR spectroscopy [, ]. Structurally, this compound is characterized as a Diels-Alder type adduct, formed through the cycloaddition of a dehydrogeranylflavanone and a prenylchalcone [].

A: Studies comparing this compound with other prenylated flavonoids and 2-arylbenzofurans isolated from Morus mongolica revealed that the flavanones, including this compound, generally exhibited higher cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) compared to the 2-arylbenzofurans []. Notably, this compound and another Diels-Alder type flavanone, Sanggenon C, showed the most potent cytotoxic effects []. These findings highlight the importance of the flavanone core structure and the presence of specific prenyl groups for the anticancer activity of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.